5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWQXCJVAWOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Mechanisms
Knoevenagel Condensation
The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated chromanones. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., chroman-4-one) with an aldehyde (e.g., 4-hydroxybenzaldehyde).
Reaction Scheme:
$$
\text{5-Hydroxy-7-methoxy-4H-1-benzopyran-4-one} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Key Conditions:
- Catalyst : Ammonium acetate (5–10 mol%) or piperidine.
- Solvent : Solvent-free or ethanol under microwave irradiation (60–80°C).
- Yield : 75–92% (optimized conditions).
Mechanistic Insights:
Optimization and Comparative Analysis
Structural Confirmation and Characterization
Spectroscopic Data
Challenges and Solutions
Regioselectivity
Competing reactions at C5 or C7 are mitigated by:
Industrial and Green Chemistry Applications
Scalable Protocols
Chemical Reactions Analysis
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of antioxidant additives for various products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one involves its ability to scavenge free radicals and inhibit oxidative stress pathways . It targets molecular pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
Compound 139 (5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxy-Phenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-One)
- Key Differences :
- Additional methoxy groups at positions 3 and 5.
- Hydroxyl groups at positions 5, 7, and 2-(3-hydroxy-4-methoxyphenyl).
- Impact :
5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-7-Methoxy-3,4-Dihydro-2H-1-Benzopyran-4-One
- Key Differences: Saturated 3,4-dihydro structure (non-planar) vs. Prunetin’s unsaturated methylidene group.
HY-N0516 (5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-3,6,7-Trimethoxy-4H-1-Benzopyran-4-One)
- Key Differences :
- Trimethoxy substitutions (positions 3, 6, 7) and a hydroxyl at position 2.
- Impact :
D-10195 (5-Hydroxy-2-(4-Hydroxyphenyl)-7-Methoxy-4H-1-Benzopyran-4-One)
- Key Differences :
- Hydroxyl group at position 2 instead of position 3.
- Impact :
Genistein (5,7-Dihydroxy-3-(4-Hydroxyphenyl)-4H-1-Benzopyran-4-One)
Structural Modifications and Pharmacokinetics
7-(1-Hydroxycarbonylethyl)Oxy-3-(4-Hydroxyphenyl)-4H-1-Benzopyran-4-One
- Key Differences :
- A bulky hydroxycarbonylethyloxy group at position 7 replaces Prunetin’s methoxy.
- Impact :
4H-1-Benzopyran-4-One, 7-Methoxy-3-(4-Methoxyphenyl)-8-(3-Methyl-2-Butenyl)
- Key Differences :
- Prenyl group at position 8 and methoxy at position 4'.
- Impact :
- Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility .
Biological Activity
5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one, commonly referred to as a flavonoid derivative, has garnered significant attention due to its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits properties that may have therapeutic implications in various medical fields, particularly in oxidative stress-related conditions and inflammation.
- Molecular Formula : C17H14O5
- Molecular Weight : 298.29 g/mol
- IUPAC Name : 5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one
The compound is a yellow crystalline powder and is known for its antioxidant properties, which are crucial in combating oxidative stress in biological systems.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capability . Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This suggests its potential use in treating conditions like arthritis and cardiovascular diseases .
Case Studies
A notable study explored the compound's effects on neuroinflammation . In vitro experiments indicated that it could significantly reduce the levels of inflammatory markers in neuronal cells exposed to lipopolysaccharides (LPS), highlighting its neuroprotective potential .
Another investigation focused on its role in cancer therapy , where it was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors was particularly noteworthy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, including COX and LOX.
- Gene Expression Modulation : It influences the expression of genes related to apoptosis and inflammation, promoting cell survival in oxidative environments .
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
